Manganese diperchlorate

Catalysis Epoxidation Organic Synthesis

Manganese diperchlorate hydrate is the Mn(II) source for applications where counterion coordination limits performance. In aqueous proton batteries, 3.5 M Mn(ClO4)2 achieves −122 °C freezing point and 500-cycle stability (81.6% retention) — impossible with MnSO4 or Mn(NO3)2. For epoxidation, near-complete styrene conversion occurs in minutes under ambient conditions, outperforming pre-formed Mn(II) complexes. Its weakly coordinating perchlorate anion ensures open coordination sites and solubility in benzene/ethyl acetate. Specify Mn(ClO4)2 for battery R&D, rapid epoxidation screening, and molecular magnetism synthesis.

Molecular Formula Cl2MnO8
Molecular Weight 253.84 g/mol
CAS No. 13770-16-6
Cat. No. B086359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese diperchlorate
CAS13770-16-6
Molecular FormulaCl2MnO8
Molecular Weight253.84 g/mol
Structural Identifiers
SMILES[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mn+2]
InChIInChI=1S/2ClHO4.Mn/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2
InChIKeyQVRFMRZEAVHYMX-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manganese Diperchlorate (CAS 13770-16-6): Core Physicochemical Profile for Scientific Procurement


Manganese diperchlorate [CAS 13770-16-6], also designated manganese(II) perchlorate or Mn(ClO4)2, is an inorganic salt composed of the Mn²⁺ cation and two perchlorate (ClO4⁻) anions [1]. It exists in an anhydrous white solid form (MW 253.84 g/mol) and a rose-colored hexahydrate (Mn(ClO4)2·6H2O, MW 361.93 g/mol), both strongly hygroscopic [2]. The compound is classified as a strong oxidizing agent (UN 1481, Class 5.1) and is supplied commercially at 99% purity as a hydrate for applications in battery manufacturing, catalysis, and coordination chemistry research . Its perchlorate anion confers weakly coordinating properties, enabling unique reactivity profiles compared to halide- or sulfate-containing manganese salts [3].

Manganese Diperchlorate: Why Mn(ClO4)2 Cannot Be Replaced by MnCl2, MnSO4, or Mn(OAc)2 Without Performance Consequences


Quantitative evidence demonstrates that substituting manganese diperchlorate with other Mn(II) salts materially alters reaction outcomes, electrochemical performance, and coordination behavior. In epoxidation catalysis, Mn(ClO4)2 achieves near-complete styrene conversion within minutes under ambient conditions, whereas Mn(II) complexes bearing the same metal center exhibit significantly lower activity due to ligand-coordination inhibition of the Mn center [1]. In aqueous proton batteries, the 3.5 M Mn(ClO4)2 electrolyte uniquely enables a −122 °C freezing point and 500-cycle stability with 81.6% capacity retention — properties not reproducible with MnSO4 or Mn(NO3)2 electrolytes under the same mild-pH conditions [2]. The perchlorate anion's weakly coordinating nature permits solvent coordination at the Mn center that coordinating anions (Cl⁻, SO4²⁻, OAc⁻) preclude, making generic salt substitution scientifically invalid for applications requiring open coordination sites or specific solvation environments [3].

Manganese Diperchlorate (13770-16-6): Quantitative Differentiation Evidence vs. Closest Analogs and In-Class Alternatives


Epoxidation Catalytic Efficiency: Mn(ClO4)2 vs. Mn(II) Complexes — Near-Complete Styrene Conversion Under Ambient Conditions

In a direct head-to-head comparison, Mn(II) perchlorate exhibited significantly higher catalytic activity for styrene epoxidation with m-CPBA than three mononuclear Mn(II) complexes, achieving near-complete oxidation within minutes under mild ambient conditions [1]. Time-resolved Raman spectroscopy confirmed that ligand coordination in the Mn(II) complexes inhibits the reactivity of the manganese center, whereas the simple perchlorate salt leaves the metal center accessible for substrate activation [1]. The study authors note that Mn(ClO4)2 provides both broad substrate scope and high selectivity across a range of alkenes [1].

Catalysis Epoxidation Organic Synthesis

Aqueous Proton Battery Electrolyte: 3.5 M Mn(ClO4)2 Enables 500-Cycle Lifetime, 100C Rate Capability, and −122 °C Freezing Point vs. Conventional Acid Electrolytes

A 3.5 M Mn(ClO4)2 electrolyte in an aqueous proton battery (APB) achieved a lifetime of 500 cycles with 81.6% capacity retention, a rate capability up to 100C (18 A g⁻¹), and an anti-freezing electrolyte with a −122 °C freezing point [1]. Low-temperature discharge capacities of 112 mA h g⁻¹ at −50 °C and 52.9 mA h g⁻¹ at −70 °C were obtained [1]. This contrasts with conventional Mn²⁺/MnO2 systems requiring strongly acidic media (e.g., H2SO4-based) to trigger the redox reaction; the ClO4⁻ anion achieves efficient Mn²⁺ deposition/dissolution under mild pH by regulating Mn²⁺ solvation energy and accelerating MnO2 dissolution [1].

Energy Storage Battery Electrolyte Electrochemistry

Thermal Decomposition Behavior: Manganese Perchlorate Undergoes Metal-Ion Oxidation During Decomposition — A Feature Shared Only with Cobalt Perchlorate Among First-Row Transition Metal Analogs

A comparative thermal analysis study of Ni(II), Cu(II), Co(II), and Mn(II) perchlorates demonstrated that anhydrous perchlorates could not be prepared by heating and vacuum outgassing — oxides were obtained as main solid decomposition products in all cases [1]. However, only cobalt and manganese perchlorates exhibited oxidation of the metal ion (Mn²⁺ → higher oxidation state) during thermal decomposition; nickel and copper perchlorates did not show this behavior [1]. Decomposition of the perchlorates followed Avrami-Erofeyev kinetics, and a correlation was established between perchlorate stability and the effective field strength of the cations [1].

Thermal Analysis Energetic Materials Decomposition Chemistry

Organic Solvent Solubility: Mn(ClO4)2·6H2O Is Soluble in Benzene and Ethyl Acetate — A Property Absent in MnCl2, MnSO4, and Most Inorganic Mn(II) Salts

Manganese(II) perchlorate hexahydrate exhibits solubility not only in water but also in benzene and ethyl acetate [1]. This organic-solvent solubility is atypical for simple inorganic Mn(II) salts: MnCl2, MnSO4, and MnCO3 are essentially insoluble in non-polar and moderately polar organic solvents under ambient conditions. The perchlorate anion's low charge density and weak coordinating tendency reduce lattice energy, facilitating dissolution in lower-polarity media [2]. This property enables homogeneous-phase reactions in organic solvents without requiring phase-transfer catalysts or mixed-solvent systems.

Solubility Non-Aqueous Chemistry Coordination Chemistry

Weakly Coordinating Anion Advantage: Perchlorate Enables Open Coordination Sites at Mn(II) — Contrast with Coordinating Anions (Cl⁻, SO4²⁻, OAc⁻) in Complex Synthesis

The perchlorate anion (ClO4⁻) is established as a weakly coordinating anion, meaning it interacts only weakly with cationic metal centers, leaving coordination sites available for intended ligands or solvent molecules [1]. In manganese polynuclear assemblies, perchlorate can function as a purely ionic counterion, a bridging ligand, or a terminal coordinating group depending on structural requirements . This contrasts with chloride (Cl⁻), sulfate (SO4²⁻), and acetate (OAc⁻), which coordinate more strongly and can block intended ligand binding. Mn(ClO4)2 serves as the starting material for homometallic, trinuclear heteroscorpionate complexes used in electronic and magnetic property studies , and has been employed in synthesizing single-molecule magnets (SMMs) [2].

Coordination Chemistry Magnetic Materials Single-Molecule Magnets

Manganese Diperchlorate (13770-16-6): High-Impact Application Scenarios Supported by Quantitative Differentiation Evidence


High-Throughput Alkene Epoxidation Screening and Method Development Using Mn(ClO4)2 as the Preferred Mn(II) Precatalyst

Based on the demonstrated near-complete styrene oxidation within minutes under ambient conditions using Mn(ClO4)2 and m-CPBA [1], this compound is the Mn(II) source of choice for laboratories developing rapid epoxidation screening protocols. The direct head-to-head comparison showing Mn(ClO4)2 outperforms pre-formed Mn(II) complexes [1] supports its use in reaction optimization campaigns where pre-catalyst synthesis would add unnecessary steps. Procurement teams should specify Mn(ClO4)2 hydrate for epoxidation method development and avoid MnCl2 or Mn(OAc)2, which lack the weakly coordinating counterion needed for maximal metal-center accessibility.

Mild-pH Aqueous Proton Battery Electrolyte Formulation for Low-Temperature Energy Storage

The 3.5 M Mn(ClO4)2 electrolyte system delivering 500 cycles (81.6% retention), 100C rate, and −122 °C freezing point with −50 °C and −70 °C operability [2] makes this the enabling material for aqueous proton batteries targeting cold-climate or aerospace applications. No other Mn(II) salt electrolyte (MnSO4, Mn(NO3)2) achieves this combination of mild pH, anti-freezing behavior, and high-rate cycling without corrosive strong-acid additives. Battery research groups and electrolyte formulators should procure Mn(ClO4)2 specifically for Mn²⁺/MnO2 conversion cathode systems in APBs.

Non-Aqueous Homogeneous Catalysis and Coordination Chemistry Requiring Organic-Solvent-Soluble Mn(II) Sources

The demonstrated solubility of Mn(ClO4)2·6H2O in benzene and ethyl acetate [3], combined with the perchlorate anion's weakly coordinating character [4], positions this compound as the preferred Mn(II) reagent for homogeneous catalysis and complex synthesis in non-aqueous media. Researchers designing Mn-based catalysts for organic-solvent reaction systems should select Mn(ClO4)2 over MnCl2, MnSO4, or Mn(OAc)2 to avoid anion interference with coordination chemistry and to eliminate solubility limitations that would otherwise necessitate phase-transfer strategies.

Synthesis of Mn-Based Single-Molecule Magnets and Polynuclear Magnetic Clusters

The use of Mn(ClO4)2 as the starting material for homometallic trinuclear heteroscorpionate complexes for electronic and magnetic property studies , and its documented role in forming single-molecule magnets (SMMs) with Mn18 and Mn21 cores [5], establishes this compound as a critical precursor in molecular magnetism research. The perchlorate anion's ability to serve as a non-coordinating counterion, bridging ligand, or terminal ligand — tunable by reaction conditions — provides structural versatility unavailable with halide or sulfate Mn(II) sources, making Mn(ClO4)2 the rational procurement choice for magnetic materials synthesis groups.

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